molecular formula C20H19F2NO5S2 B11386400 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole

Cat. No.: B11386400
M. Wt: 455.5 g/mol
InChI Key: SNFBQPHLJSJSBV-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole” is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of fluorophenyl and sulfonyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions could target the sulfonyl groups or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

“2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the fluorophenyl and sulfonyl groups.

    4-Fluorophenyl-1,3-oxazole: Contains a single fluorophenyl group.

    5-Sulfonyl-1,3-oxazole: Contains a sulfonyl group but lacks the fluorophenyl groups.

Uniqueness

“2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole” is unique due to the combination of fluorophenyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

Molecular Formula

C20H19F2NO5S2

Molecular Weight

455.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pentylsulfonyl-1,3-oxazole

InChI

InChI=1S/C20H19F2NO5S2/c1-2-3-4-13-29(24,25)20-19(30(26,27)17-11-9-16(22)10-12-17)23-18(28-20)14-5-7-15(21)8-6-14/h5-12H,2-4,13H2,1H3

InChI Key

SNFBQPHLJSJSBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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